molecular formula C18H27N3 B14234138 N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine CAS No. 627519-81-7

N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine

Cat. No.: B14234138
CAS No.: 627519-81-7
M. Wt: 285.4 g/mol
InChI Key: XTZUHAPBILMINM-UHFFFAOYSA-N
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Description

N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine is a synthetic organic compound that features a heptane chain and a quinoline moiety attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as heptan-2-amine, quinoline-5-carbaldehyde, and ethane-1,2-diamine.

    Condensation Reaction: Heptan-2-amine is reacted with quinoline-5-carbaldehyde under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Coupling Reaction: The resulting amine is coupled with ethane-1,2-diamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can further modify the quinoline ring or the heptane chain.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a ligand for metal complexes, which could have applications in catalysis or as therapeutic agents.

Medicine

In medicinal chemistry, N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine could be studied for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine would depend on its specific application. For example, if used as a ligand in metal complexes, it may interact with metal ions through coordination bonds, influencing the reactivity and stability of the complex. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(Heptan-2-yl)-N~2~-(quinolin-6-yl)ethane-1,2-diamine: Similar structure but with the quinoline moiety attached at a different position.

    N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)propane-1,2-diamine: Similar structure but with a propane-1,2-diamine backbone instead of ethane-1,2-diamine.

Uniqueness

N~1~-(Heptan-2-yl)-N~2~-(quinolin-5-yl)ethane-1,2-diamine is unique due to the specific positioning of the heptane and quinoline groups on the ethane-1,2-diamine backbone. This unique structure may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

627519-81-7

Molecular Formula

C18H27N3

Molecular Weight

285.4 g/mol

IUPAC Name

N'-heptan-2-yl-N-quinolin-5-ylethane-1,2-diamine

InChI

InChI=1S/C18H27N3/c1-3-4-5-8-15(2)19-13-14-21-18-11-6-10-17-16(18)9-7-12-20-17/h6-7,9-12,15,19,21H,3-5,8,13-14H2,1-2H3

InChI Key

XTZUHAPBILMINM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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